6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline
Overview
Description
6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline is a complex organic compound that belongs to the class of quinazolinamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of cancer research .
Preparation Methods
The synthesis of 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes include:
Aza-reaction: This involves the coupling of an imine and an electron-rich alkene, often facilitated by catalysts or specific reaction conditions.
Microwave-assisted reaction: This method uses microwave irradiation to accelerate the reaction, often resulting in higher yields and shorter reaction times.
Metal-mediated reaction: Transition metals such as palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: Ultrasound energy is used to enhance the reaction rate and efficiency.
Phase-transfer catalysis reaction: This method involves the use of phase-transfer catalysts to facilitate the reaction between reactants in different phases.
Chemical Reactions Analysis
6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline undergoes various chemical reactions, including:
Scientific Research Applications
6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival . This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar compounds to 6,7-Dimethoxy-4-(3-quinoxalin-2-yloxypyrrolidin-1-yl)quinazoline include other quinazoline derivatives such as:
6,7-Dimethoxy-4-anilinoquinazoline: Known for its potent VEGFR-2 kinase inhibitory activity.
6,7-Dimethoxy-4-(3R)-3-(2-naphthyloxy)pyrrolidin-1-yl)quinazoline: Another quinazoline derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features that confer distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
927691-21-2 |
---|---|
Molecular Formula |
C28H39N5O3 |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline;ethane |
InChI |
InChI=1S/C22H21N5O3.3C2H6/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21;3*1-2/h3-6,9-11,13-14H,7-8,12H2,1-2H3;3*1-2H3/t14-;;;/m1.../s1 |
InChI Key |
OSKBYRRRSIJHLR-XJCLVHIMSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC |
Isomeric SMILES |
CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC |
Canonical SMILES |
CC.CC.CC.COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC |
Appearance |
Solid powder |
Key on ui other cas no. |
927691-21-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PQ-10; PQ 10; PQ10; A844337; A-844337; A 844337; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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